molecular formula C2H2ClNO4 B14287112 Chloro(nitro)acetic acid CAS No. 127580-76-1

Chloro(nitro)acetic acid

Cat. No.: B14287112
CAS No.: 127580-76-1
M. Wt: 139.49 g/mol
InChI Key: DBKXEUJTXWWPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(nitro)acetic acid is an organic compound that contains both a chloro and a nitro group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(nitro)acetic acid can be synthesized through the nitration of chloroacetic acid. This process involves adding cold chloroacetic acid to a cold, slightly alkaline aqueous solution, followed by mixing with an aqueous sodium nitrite solution . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(nitro)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aminoacetic acid derivatives, while substitution of the chloro group can produce a variety of functionalized acetic acid derivatives.

Scientific Research Applications

Chloro(nitro)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which chloro(nitro)acetic acid exerts its effects involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Chloro(nitro)acetic acid can be compared with other similar compounds such as:

    Chloroacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Nitroacetic acid:

    Dichloroacetic acid: Contains two chloro groups, making it more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of both chloro and nitro groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

127580-76-1

Molecular Formula

C2H2ClNO4

Molecular Weight

139.49 g/mol

IUPAC Name

2-chloro-2-nitroacetic acid

InChI

InChI=1S/C2H2ClNO4/c3-1(2(5)6)4(7)8/h1H,(H,5,6)

InChI Key

DBKXEUJTXWWPCF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)([N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.